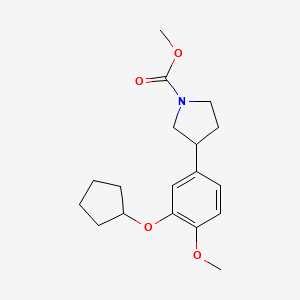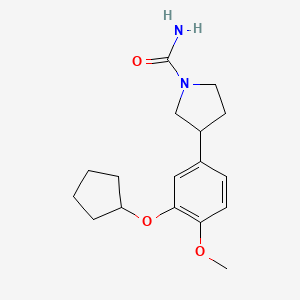
17-Allylamino-17-demethoxygeldanamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Allylamino-17-demethoxygeldanamycin is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of heat shock protein 90 (Hsp90). This compound is a derivative of geldanamycin and is known for its antitumor properties. It has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis and inhibit the activity of oncogenic proteins such as N-ras, Ki-ras, c-Akt, and p185 erB2 .
準備方法
The synthesis of 17-Allylamino-17-demethoxygeldanamycin involves several steps. One common method includes the preparation of geldanamycin from cultures of Streptomyces hygroscopicus. The biomass is harvested and extracted with acetone after 7-10 days of growth . The synthetic route typically involves the allylation of 17-demethoxygeldanamycin to produce this compound. Industrial production methods often utilize nanoparticle albumin-bound formulations to improve the solubility and bioavailability of the compound .
化学反応の分析
17-Allylamino-17-demethoxygeldanamycin undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo reductive metabolism, generating the corresponding hydroquinone, which serves as a reservoir and can revert to the original compound upon exposure to oxygen.
Substitution: The allylamino group can participate in substitution reactions, which are crucial for its biological activity.
Common Reagents and Conditions: Reagents such as deoxycholic acid and conditions involving extracellular signal-regulated kinase 1/2, AKT, c-Jun NH2-terminal kinase 1/2, and p38 mitogen-activated protein kinase are commonly used.
Major Products: The major products formed from these reactions include various hydroquinone derivatives and other metabolites that retain biological activity.
科学的研究の応用
17-Allylamino-17-demethoxygeldanamycin has a wide range of scientific research applications:
Cancer Therapy: It has been shown to enhance the lethality of tumor cells by inhibiting Hsp90, leading to the degradation of oncogenic proteins and induction of apoptosis.
Neurodegenerative Diseases: The compound has been studied for its potential to reduce amyloid plaques and neurofibrillary tangles in Alzheimer’s disease and frontotemporal dementia models.
作用機序
The primary mechanism of action of 17-Allylamino-17-demethoxygeldanamycin involves the inhibition of Hsp90. By binding to Hsp90, the compound disrupts the protein chaperone functions, leading to the degradation of client proteins through the ubiquitin-proteasome pathway . This results in the inhibition of multiple signaling pathways, including those involving Akt, Raf-1, and p185 erB2, ultimately leading to apoptosis and reduced cell proliferation .
類似化合物との比較
17-Allylamino-17-demethoxygeldanamycin is often compared with other geldanamycin derivatives such as 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17DMAG). Both compounds share similar mechanisms of action and biological activities, but 17DMAG is more water-soluble and has shown greater potency in some cancer models . Other similar compounds include herbimycin A and tanespimycin, which also target Hsp90 but differ in their toxicity profiles and stability .
特性
分子式 |
C31H43N3O8 |
|---|---|
分子量 |
585.7 g/mol |
IUPAC名 |
[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 |
InChIキー |
AYUNIORJHRXIBJ-HTLBVUBBSA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC |
正規SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10781202.png)
![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)


![(E)-3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781243.png)
![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)

![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)

![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)
